

Boc-cys(trt)-osu molecular weight and formula

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Compound of Interest

Compound Name: *Boc-cys(trt)-osu*

Cat. No.: *B1283238*

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Technical Guide: Boc-Cys(Trt)-OSu

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties and synthesis of N- α -tert-Butoxycarbonyl-S-trityl-L-cysteine-N-hydroxysuccinimide ester, commonly abbreviated as **Boc-Cys(Trt)-OSu**. This reagent is a critical building block in peptide synthesis, particularly for the introduction of a protected cysteine residue into a peptide sequence.

Core Chemical Data

The fundamental molecular attributes of **Boc-Cys(Trt)-OSu** are summarized below. This data is essential for accurate reagent measurement, reaction stoichiometry, and analytical characterization.

Property	Value
Molecular Formula	C ₃₁ H ₃₂ N ₂ O ₆ S
Molecular Weight	560.66 g/mol [1][2]
CAS Number	75179-29-2[1]

Experimental Protocols

Synthesis of Boc-Cys(Trt)-OSu via Carbodiimide Coupling

The synthesis of **Boc-Cys(Trt)-OSu** is typically achieved through the activation of its carboxylic acid precursor, Boc-Cys(Trt)-OH, with N-hydroxysuccinimide (NHS). The most common and established method employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the esterification.

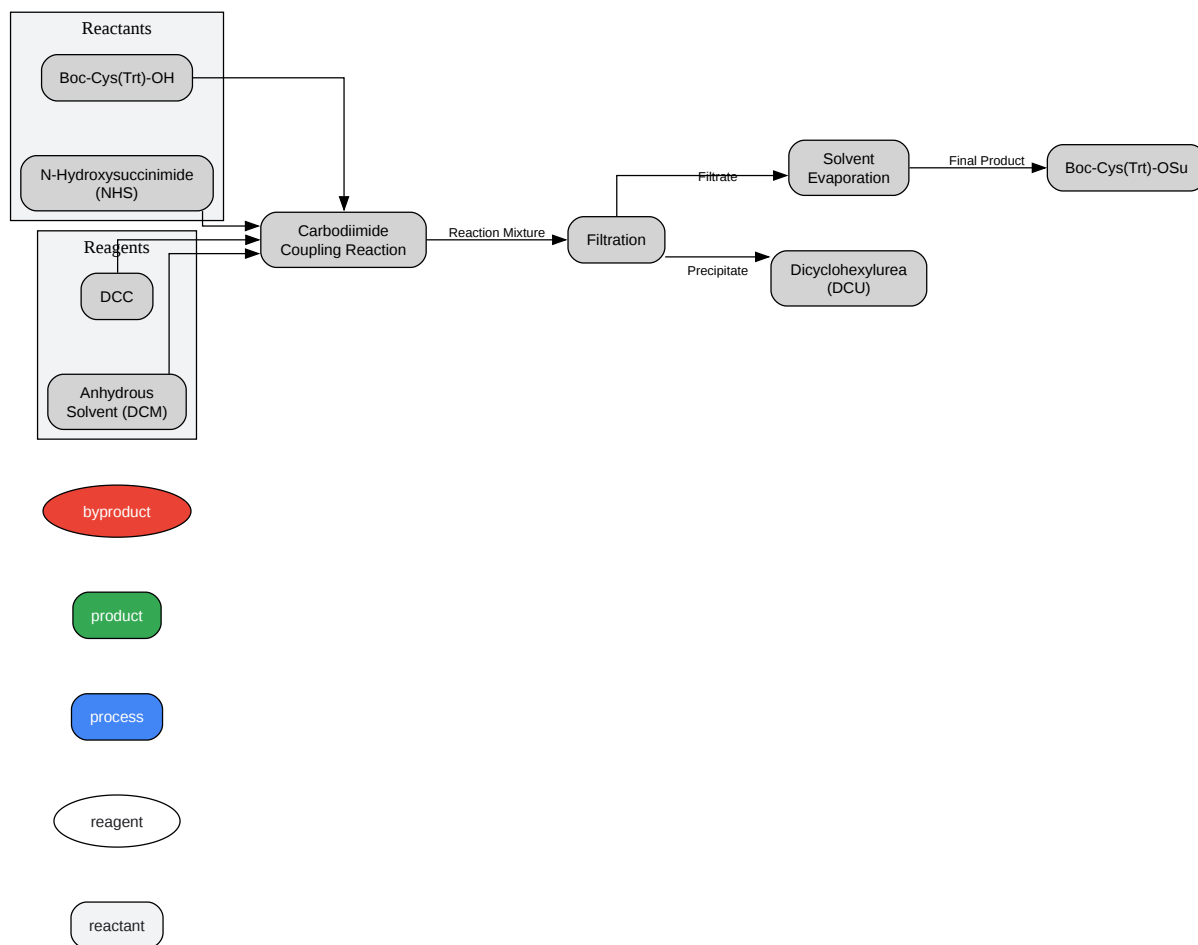
Objective: To convert the carboxylic acid of Boc-Cys(Trt)-OH into a more reactive N-hydroxysuccinimide (NHS) ester, making it suitable for subsequent amide bond formation in peptide synthesis.

Methodology:

- **Reactant Preparation:** N- α -tert-Butoxycarbonyl-S-trityl-L-cysteine (Boc-Cys(Trt)-OH) and N-hydroxysuccinimide (NHS) are dissolved in an appropriate anhydrous aprotic solvent, such as dichloromethane (DCM) or ethyl acetate. An equimolar or slight excess of NHS is typically used.
- **Coupling Agent Addition:** The solution is cooled in an ice bath (0°C). A solution of N,N'-dicyclohexylcarbodiimide (DCC) in the same solvent is then added dropwise to the cooled mixture.
- **Reaction:** The reaction mixture is stirred at 0°C for a few hours and then allowed to warm to room temperature, where it is stirred for several more hours or overnight. During this time, the DCC activates the carboxylic acid, which is then attacked by the hydroxyl group of NHS to form the desired ester and a dicyclohexylurea (DCU) byproduct.
- **Work-up and Purification:** The insoluble DCU byproduct is removed by filtration. The filtrate, containing the **Boc-Cys(Trt)-OSu** product, is then typically washed with aqueous solutions to remove any remaining starting materials or water-soluble byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Final Product:** The resulting product, **Boc-Cys(Trt)-OSu**, is often obtained as a white or off-white solid or foam and can be further purified by recrystallization if necessary.

Visualized Workflow: Synthesis of Boc-Cys(Trt)-OSu

The following diagram illustrates the key steps and components in the synthesis of **Boc-Cys(Trt)-OSu** from its carboxylic acid precursor using the DCC/NHS coupling method.



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Caption: Workflow for **Boc-Cys(Trt)-OSu** synthesis.

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References

- 1. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
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